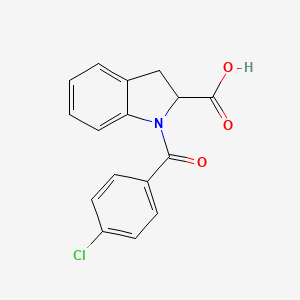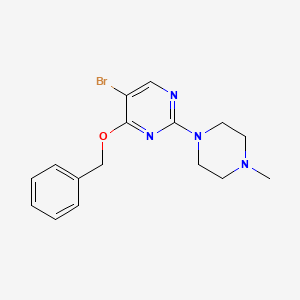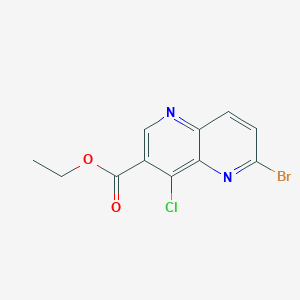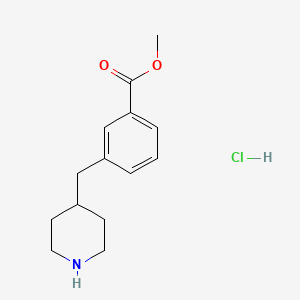
3-(3-Bromophenyl)-1-methyl-1H-pyrazol-5-amin
Übersicht
Beschreibung
3-(3-Bromophenyl)-1-methyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C10H10BrN3 and its molecular weight is 252.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Bromophenyl)-1-methyl-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Bromophenyl)-1-methyl-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Synthese potentieller Therapeutika
3-(3-Bromophenyl)-1-methyl-1H-pyrazol-5-amin dient als vielseitiges Zwischenprodukt bei der Synthese verschiedener Therapeutika. Seine Bromphenylgruppe ist besonders reaktiv in Kreuzkupplungsreaktionen, die entscheidend sind für die Herstellung komplexer Moleküle für pharmazeutische Anwendungen . Die Struktur der Verbindung ermöglicht Modifikationen, die zur Entwicklung neuer Medikamente mit potenziellen entzündungshemmenden, antiviralen oder antitumoralen Eigenschaften führen können.
Synthese von Naturprodukten: Bausteine für komplexe Moleküle
Diese Verbindung wird bei der Synthese von Analoga von Naturprodukten eingesetzt. Das Bromatom in der Bromphenylgruppe kann funktionelle Gruppentransformationen wie Suzuki-Miyaura-Kupplung eingehen, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden, die für den Aufbau komplexer Naturstoffe unerlässlich sind .
Organische Synthese: Entwicklung fortschrittlicher Materialien
In der organischen Synthese wird this compound zur Entwicklung fortschrittlicher Materialien, einschließlich Polymeren und organischer Halbleiter, verwendet. Seine Fähigkeit, an verschiedenen organischen Reaktionen teilzunehmen, macht es zu einem wertvollen Ausgangsmaterial für die Entwicklung neuer Materialien mit spezifischen elektronischen Eigenschaften .
Pharmazeutika: Arzneimittelstoffwechsel und Pharmakokinetik
Die Derivate der Verbindung werden auf ihre pharmakokinetischen Eigenschaften und ihren Stoffwechsel in biologischen Systemen untersucht. Das Verständnis der Stoffwechselwege und Transformationsprodukte solcher Verbindungen ist entscheidend für die Entwicklung und Sicherheitsbewertung von Medikamenten .
Agrochemikalien: Synthese von Pestiziden und Herbiziden
Derivate von this compound können zur Verwendung in Agrochemikalien synthetisiert werden. Die Reaktivität der Bromphenylgruppe wird ausgenutzt, um Verbindungen zu erzeugen, die als potente Pestizide oder Herbizide wirken können und so zu Pflanzenschutzstrategien beitragen .
Farbstoffe: Synthese von Farbstoffen
Die Bromphenylgruppe ist bei der Synthese von Farbstoffen reaktiv, wo sie verwendet werden kann, um Farbstoffe für verschiedene industrielle Anwendungen zu erzeugen. Seine chemische Struktur ermöglicht die Einführung verschiedener Substituenten, was zu einem breiten Spektrum an Farbeigenschaften führt .
Eigenschaften
IUPAC Name |
5-(3-bromophenyl)-2-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-14-10(12)6-9(13-14)7-3-2-4-8(11)5-7/h2-6H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMMPPWLBLRUNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655609 | |
| Record name | 3-(3-Bromophenyl)-1-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017781-27-9 | |
| Record name | 3-(3-Bromophenyl)-1-methyl-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017781-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Bromophenyl)-1-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-(methylthio)-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1498883.png)
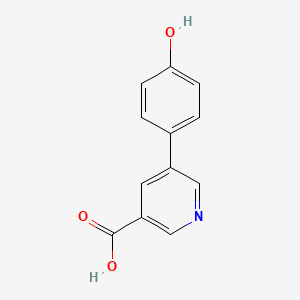
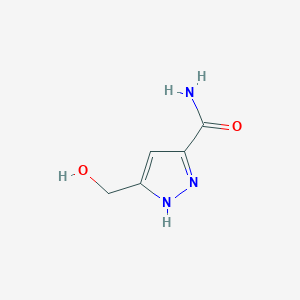


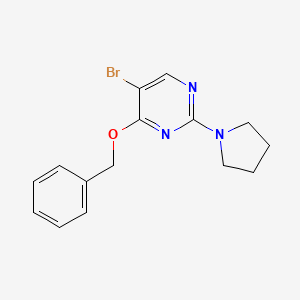
![Tert-butyl 4-[4-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B1498900.png)
